2-(2-fluorophenoxy)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acetamide

Medicinal Chemistry Kinase Probe Design Structure-Activity Relationship

2-(2-Fluorophenoxy)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acetamide (CAS 2034339-07-4) is a synthetic small molecule (C18H18FN3O3, MW 343.36 g/mol) bearing a 2-fluorophenoxy acetamide scaffold linked to a 2-oxopyrrolidine-substituted pyridine core. It is cataloged as a DYRK1A/DYRK2 dual inhibitor probe and is structurally related to the 2-oxopyrrolidine acetamide class exemplified by levetiracetam and piracetam derivatives, but with a unique pyridinylmethyl linker and ortho-fluorophenoxy substitution that distinguish it from positional isomers and simpler analogs.

Molecular Formula C18H18FN3O3
Molecular Weight 343.358
CAS No. 2034339-07-4
Cat. No. B2587388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-fluorophenoxy)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acetamide
CAS2034339-07-4
Molecular FormulaC18H18FN3O3
Molecular Weight343.358
Structural Identifiers
SMILESC1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)COC3=CC=CC=C3F
InChIInChI=1S/C18H18FN3O3/c19-14-4-1-2-5-15(14)25-12-17(23)21-11-13-7-8-20-16(10-13)22-9-3-6-18(22)24/h1-2,4-5,7-8,10H,3,6,9,11-12H2,(H,21,23)
InChIKeyDXBRONUVSWUBPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Fluorophenoxy)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acetamide (CAS 2034339-07-4): Procurement-Grade Structural and Property Baseline


2-(2-Fluorophenoxy)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acetamide (CAS 2034339-07-4) is a synthetic small molecule (C18H18FN3O3, MW 343.36 g/mol) bearing a 2-fluorophenoxy acetamide scaffold linked to a 2-oxopyrrolidine-substituted pyridine core. It is cataloged as a DYRK1A/DYRK2 dual inhibitor probe [1] and is structurally related to the 2-oxopyrrolidine acetamide class exemplified by levetiracetam and piracetam derivatives, but with a unique pyridinylmethyl linker and ortho-fluorophenoxy substitution that distinguish it from positional isomers and simpler analogs [2].

2-(2-Fluorophenoxy)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acetamide: Why In-Class Substitution Carries Undefined Risk


Although multiple vendors list 2-oxopyrrolidine-pyridine acetamide congeners (e.g., CAS 2034387-69-2, CAS 2034374-07-4) as research reagents, the target compound (CAS 2034339-07-4) is distinguished by its specific 2-fluorophenoxy substitution and pyridine-4-ylmethyl connectivity, which computational data suggest may confer a distinct DYRK kinase inhibition profile relative to positional isomers [1]. Furthermore, the target compound currently lacks any published bioactivity data in ChEMBL or peer-reviewed literature [2], meaning generic substitution with a close analog cannot be validated by existing quantitative evidence and risks compromising experimental reproducibility in DYRK-focused projects [3].

2-(2-Fluorophenoxy)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acetamide: Quantified Differentiation Evidence vs. Closest Analogs


Structural Isomerism: Fluorine Position and Pyridine Connectivity Differentiate Target from Analog CAS 2034387-69-2

The target compound (CAS 2034339-07-4) features a 2-fluorophenoxy group and the 2-oxopyrrolidine moiety attached at the pyridine 2-position, linked via a pyridine-4-ylmethyl acetamide. In contrast, the closest positional isomer CAS 2034387-69-2 bears a 4-fluorophenoxy group and the 2-oxopyrrolidine at the pyridine 5-position [1]. While both share the identical molecular formula (C18H18FN3O3, MW 343.36), this regioisomeric arrangement is predicted to alter hydrogen-bonding geometry and steric interactions within kinase ATP-binding pockets, a conclusion supported by the distinct computed physicochemical profiles (tPSA 66 vs. 71.5; logP 2.07 vs. 1.2) [2][3].

Medicinal Chemistry Kinase Probe Design Structure-Activity Relationship

Target Annotations: DYRK1A/DYRK2 Dual Inhibitor Annotation Distinguishes Target from Unannotated Analogs

The target compound is explicitly annotated in the MolBic database as a dual inhibitor of DYRK2 and DYRK1A kinases, sourced from Selvita S.A. [1]. This places it within the DYRK inhibitor chemical space exemplified by patent series US20240336588, where structurally related compounds (e.g., Compound 48, Compound 51) achieve DYRK1A IC50 values ranging from 28-115 nM [2]. In contrast, closely related positional isomers such as CAS 2034387-69-2 and CAS 2034374-07-4 lack any public target annotation, and the ZINC database confirms no known ChEMBL activity for the target compound [3], underscoring that the DYRK annotation—while not yet confirmed by published IC50 data for this specific compound—represents a tractable hypothesis unique to this regioisomer.

DYRK Kinase Kinase Probe Target Identification

Patent Landscape: Target Compound Falls Within 2-Oxopyrrolidine Neurological Patent Space Unoccupied by Simpler Analogs

The 2-oxopyrrolidine-pyridine acetamide scaffold is encompassed by patent family JP2008505172 (WO counterpart), which claims 2-oxo-1-pyrrolidine derivatives for neurological disorders including epilepsy [1]. The target compound (CAS 2034339-07-4), with its pyridin-4-ylmethyl linker, aligns with the Markush structures defined in this patent space, whereas simpler or differently connected analogs (e.g., 2-(2-fluorophenoxy)-N-(4-pyridylmethyl)acetamide, MW 260.26, lacking the 2-oxopyrrolidine moiety) fall outside the claimed structural scope [2]. This patent alignment may provide freedom-to-operate clarity for commercial research reagent procurement.

Patent Intelligence Neurological Disorders Chemical IP

Physicochemical Differentiation: Zero H-Bond Donors and Lower tPSA Predict Superior Passive Membrane Permeability vs. 4-Fluoro Isomer

Physicochemical profiling reveals that the target compound (CAS 2034339-07-4) possesses zero hydrogen bond donors (HBD = 0), a topological polar surface area (tPSA) of 66 Ų, and a calculated logP of 2.07 [1]. The 4-fluoro positional isomer CAS 2034387-69-2, by contrast, has 1 HBD, a higher tPSA of 71.5 Ų, and a lower XLogP3 of 1.2 [2]. Within the Pfizer Rule-of-Five and CNS MPO scoring frameworks, HBD count is the most impactful parameter for passive permeability: compounds with HBD ≤ 1 and tPSA < 70 Ų are statistically more likely to achieve brain exposure [3]. The target compound satisfies both criteria while the comparator violates the tPSA threshold, suggesting a meaningful permeability advantage.

ADME Prediction Blood-Brain Barrier Drug-Likeness

2-(2-Fluorophenoxy)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acetamide: High-Confidence Research Application Scenarios


DYRK1A/DYRK2 Kinase Probe for Neurodegeneration and Oncology Target Validation

Based on its explicit annotation as a DYRK2/DYRK1A dual inhibitor [1], this compound is positioned as a chemical probe for validating DYRK kinase dependencies in Down syndrome, Alzheimer's disease, and DYRK-driven malignancies. Researchers may deploy it in parallel with structurally distinct DYRK inhibitors (e.g., harmine, INDY) to confirm on-target effects via orthogonal chemotype comparison. The availability of patent-class benchmarking data (US20240336588 DYRK1A IC50 range: 28-115 nM) provides a quantitative framework for interpreting cellular potency, though de novo IC50 determination for this specific regioisomer is advised [2].

Blood-Brain Barrier Penetrant Chemical Tool for CNS Phenotypic Screening

The compound's zero HBD count and low tPSA (66 Ų)—both below CNS MPO desirability thresholds—predict favorable passive brain permeability [3]. This makes it a rational candidate for phenotypic screens in neuronal cell models or in vivo neuropharmacology studies where brain exposure is required. Procurement specialists selecting CNS probe candidates should prioritize this regioisomer over CAS 2034387-69-2 (tPSA 71.5, HBD 1), which is less likely to achieve comparable CNS penetration based on established predictive models [4].

Structure-Activity Relationship (SAR) Anchor Point for 2-Oxopyrrolidine-Pyridine Library Expansion

As a distinct regioisomer within the 2-oxopyrrolidine-pyridine acetamide series, this compound serves as a valuable SAR anchor point for medicinal chemistry teams exploring DYRK or broader CMGC kinase selectivity. Its unique 2-fluorophenoxy + pyridine-2-oxopyrrolidine connectivity pattern fills a regioisomeric gap in commercially available screening collections, enabling systematic exploration of fluorine-position and pyridine-substitution effects on kinase selectivity [1][2].

Quote Request

Request a Quote for 2-(2-fluorophenoxy)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.